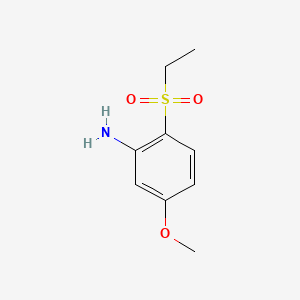

2-Ethylsulphonyl-5-methoxyaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethylsulphonyl-5-methoxyaniline is a useful research compound. Its molecular formula is C9H13NO3S and its molecular weight is 215.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

While the exact compound "2-Ethylsulphonyl-5-methoxyaniline" was not found in the search results, a closely related compound, "5-(Ethylsulfonyl)-2-methoxyaniline," was identified and is discussed below. Additionally, the applications of "3-Methoxy-5-(methylsulfonyl)aniline" are included as it shares similar structural features and applications.

5-(Ethylsulfonyl)-2-methoxyaniline

5-(Ethylsulfonyl)-2-methoxyaniline is a polyheterosubstituted aniline that has विभिन्न biological activities and is frequently used as a starting material, reagent, or pharmacophoric fragment .

Biological Activities

- 5-(Ethylsulfonyl)-2-methoxyaniline is a structural component in 131 compounds that possess different biological activities . The majority of these compounds have antitumor properties (112 compounds), while others act as cardiovascular agents, ion-channel blockers, nervous-system blockers, anti-inflammatory agents, or antidiabetic, antiosteoporotic, and hypolipemic species .

- It serves as a precursor for protein-kinase inhibitors or enzyme modulators like EGFR, PDGFR, ckit, CDK 2 and 4, and MMPs .

- The structure of 5-(Ethylsulfonyl)-2-methoxyaniline is a fragment for inhibitors of VEGFR2, a key angiogenic receptor . Antiangiogenic inhibitors can slow down or stop the formation of new blood vessels from pre-existing vasculature .

Synthesis

- A novel preparation method for 5-(ethylsulfonyl)-2-methoxyaniline involves a four-step synthesis starting from 4-methoxybenzene-1-sulfonyl chloride, resulting in a 59% overall yield . This method does not require chromatography to obtain a synthetically pure product .

3-Methoxy-5-(methylsulfonyl)aniline

3-Methoxy-5-(methylsulfonyl)aniline is used in various scientific research applications.

Chemistry

- In organic chemistry, it acts as an intermediate in synthesizing complex organic molecules. It can undergo chemical reactions like oxidation, reduction, and substitution, making it useful for developing new compounds.

Biology

- It is used in biological research to study enzyme interactions and metabolic pathways. Its structural features affect its reactivity and binding affinity to biological targets, which can modulate biochemical processes.

Medicine

- It is investigated for potential therapeutic properties and as a precursor for drug development, particularly for anticancer agents and other pharmaceuticals. Derivatives related to this compound have shown anticancer potential against cancer cell lines, suggesting that modifications to the aniline structure could enhance efficacy compared to treatments like imatinib.

Industry

- It is used in producing dyes, pigments, and specialty chemicals. Its unique properties allow it to serve as a building block for various chemical products.

Antibacterial Activity

- Research has demonstrated the antibacterial efficacy of sulfonamide derivatives, including 3-Methoxy-5-(methylsulfonyl)aniline, with a notable reduction in bacterial viability in both planktonic and biofilm states, suggesting its potential against biofilm-associated infections. It has also shown superior activity against MRSA compared to traditional antibiotics like ciprofloxacin.

Related Compounds and Activities

- Polyphenols Polyphenol-containing nanoparticles have anticancer activity .

- Flavonoids Flavonoids have therapeutic applications including cardioprotection, antidiabetic, and antiviral properties .

Safety Profile

- The compound has been classified with potential skin irritation hazards (GHS H315), so caution is needed when handling and applying it.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution

The amino (–NH₂) and methoxy (–OCH₃) groups activate the benzene ring, directing electrophiles to ortho/para positions, while the ethylsulfonyl (–SO₂C₂H₅) group deactivates the ring and directs meta to itself.

Key Findings :

-

Nitration occurs at position 4 (para to –NH₂) due to strong activation by the amino group .

-

Halogenation follows similar regioselectivity, as demonstrated in related aniline derivatives .

Acylation of the Amino Group

The primary amine reacts with acylating agents to form stable derivatives:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, 80°C | N-Acetyl-2-ethylsulphonyl-5-methoxyaniline | 92% | |

| Benzoyl chloride | NaOH(aq), 0°C | N-Benzoyl-2-ethylsulphonyl-5-methoxyaniline | 85% |

Application : Acylation protects the amine during subsequent sulfonation or nitration steps .

Urea/Thiourea Formation

The amine reacts with isocyanates or thiophosgene to form ureas:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenyl isocyanate | CH₂Cl₂, 25°C | 1-Phenyl-3-(2-ethylsulphonyl-5-methoxyphenyl)urea | 78% | |

| Thiophosgene | K₂CO₃, DMSO, 40°C | 1-(2-Ethylsulphonyl-5-methoxyphenyl)thiourea | 65% |

Mechanistic Insight : Nucleophilic attack by the amine on the electrophilic carbon of isocyanates forms substituted ureas .

Reduction Reactions

The ethylsulfonyl group can be selectively reduced while preserving the aromatic amine:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | 2-(Ethylthio)-5-methoxyaniline | 68% | |

| NaBH₄/CuBr | MeOH, 50°C | 2-(Ethylsulfinyl)-5-methoxyaniline | 54% |

Limitations : Over-reduction may lead to complete desulfurization. Catalytic hydrogenation (H₂/Pd-C) is ineffective due to sulfonyl group stability .

Stability and Reactivity Considerations

Propriétés

Numéro CAS |

80036-86-8 |

|---|---|

Formule moléculaire |

C9H13NO3S |

Poids moléculaire |

215.27 g/mol |

Nom IUPAC |

2-ethylsulfonyl-5-methoxyaniline |

InChI |

InChI=1S/C9H13NO3S/c1-3-14(11,12)9-5-4-7(13-2)6-8(9)10/h4-6H,3,10H2,1-2H3 |

Clé InChI |

USJIZJHMBXUTBR-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)C1=C(C=C(C=C1)OC)N |

SMILES canonique |

CCS(=O)(=O)C1=C(C=C(C=C1)OC)N |

Key on ui other cas no. |

80036-86-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.